4-Methyl-5-phenyl-1H-pyrazol-1-amine
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Overview
Description
4-Methyl-5-phenyl-1H-pyrazol-1-amine is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-5-phenyl-1H-pyrazol-1-amine can be synthesized through several methods. One common approach involves the refluxing of a mixture of p-methyl-benzoylacetonitrile and phenylhydrazine in ethanol . This reaction typically requires controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-phenyl-1H-pyrazol-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
4-Methyl-5-phenyl-1H-pyrazol-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-5-phenyl-1H-pyrazol-1-amine and its derivatives often involves interactions with specific molecular targets. For instance, some derivatives have been shown to inhibit enzymes or interact with receptors, leading to various biological effects . The exact pathways and targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
4-Methyl-5-phenyl-1H-pyrazol-1-amine can be compared with other similar compounds, such as:
5-Amino-3-(4-methylphenyl)-1-phenylpyrazole: This compound shares a similar structure but has different functional groups, leading to distinct chemical and biological properties.
3-Methyl-1-phenyl-1H-pyrazol-5-amine: Another related compound with variations in the substitution pattern, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
830321-34-1 |
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Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-methyl-5-phenylpyrazol-1-amine |
InChI |
InChI=1S/C10H11N3/c1-8-7-12-13(11)10(8)9-5-3-2-4-6-9/h2-7H,11H2,1H3 |
InChI Key |
QXVWOQFYTRIETE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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